molecular formula C34H44O14 B13857465 Azadirachtin D

Azadirachtin D

Cat. No.: B13857465
M. Wt: 676.7 g/mol
InChI Key: SNNRXIOWEMKFFZ-XMFFTGOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azadirachtin D is a chemical compound belonging to the limonoid group, which is a class of tetranortriterpenoids. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and is widely used as a biopesticide. It is one of several azadirachtins found in neem, each with unique structural variations and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple oxygen-bearing functional groups such as enol ether, acetal, hemiacetal, tetra-substituted epoxide, and various carboxylic esters . The first total synthesis of azadirachtin was achieved by the research group of Steven Ley at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared by total synthesis on a small scale and then derived from the natural product for gram-scale operations.

Industrial Production Methods

Industrial production of this compound typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, which is then subjected to various purification steps to isolate this compound. Techniques such as automated online solid-phase extraction coupled with liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Azadirachtin D undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can exhibit different biological activities. For example, photo-isomerization of this compound under UV light can lead to the formation of specific photo-products .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C34H44O14

Molecular Weight

676.7 g/mol

IUPAC Name

methyl (1S,4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

InChI

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18-,19+,20+,21+,22+,23-,25+,27+,28-,29-,30+,31+,32+,33+,34+/m1/s1

InChI Key

SNNRXIOWEMKFFZ-XMFFTGOISA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C

Origin of Product

United States

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